molecular formula C14H11BrF3N3O2 B12450328 N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

货号: B12450328
分子量: 390.15 g/mol
InChI 键: AHYMCBKEZKQKBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position, a 3-bromophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. Its molecular formula is C₁₃H₉BrF₃N₃O₂, with a molecular weight of 376.14 g/mol and CAS number 1820604-87-2 . The N-methylglycine side chain may influence solubility and pharmacokinetic properties.

属性

分子式

C14H11BrF3N3O2

分子量

390.15 g/mol

IUPAC 名称

2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11BrF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)

InChI 键

AHYMCBKEZKQKBB-UHFFFAOYSA-N

规范 SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br

产品来源

United States

准备方法

合成路线和反应条件

N-[6-(3-溴苯基)-4-(三氟甲基)嘧啶-2-基]-N-甲基甘氨酸的合成通常涉及多步有机反应。 一种常见的方法是Suzuki-Miyaura偶联反应,该反应用于形成溴苯基和嘧啶环之间的碳-碳键 。该反应需要在温和条件下使用钯催化剂、硼酸衍生物和碱。

工业生产方法

该化合物的工业生产可能涉及优化Suzuki-Miyaura偶联反应以实现大规模合成。这包括选择合适的溶剂、催化剂和反应条件以最大限度地提高产率和纯度。此外,重结晶或色谱等纯化技术用于分离所需产物。

化学反应分析

反应类型

N-[6-(3-溴苯基)-4-(三氟甲基)嘧啶-2-基]-N-甲基甘氨酸可以发生各种化学反应,包括:

    氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。

    还原: 还原反应可以使用锂铝氢化物或硼氢化钠等试剂进行。

    取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂取代。

常用试剂和条件

    氧化: 酸性介质中的高锰酸钾。

    还原: 无水乙醚中的锂铝氢化物。

    取代: 甲醇中的甲醇钠。

主要形成的产物

    氧化: 形成羧酸或酮。

    还原: 形成醇或胺。

    取代: 形成各种取代的苯基衍生物。

科学研究应用

N-[6-(3-溴苯基)-4-(三氟甲基)嘧啶-2-基]-N-甲基甘氨酸有几种科学研究应用:

作用机制

N-[6-(3-溴苯基)-4-(三氟甲基)嘧啶-2-基]-N-甲基甘氨酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,改变其活性并导致各种生物学效应。 三氟甲基可以增强该化合物的亲脂性,从而提高其穿透细胞膜并到达细胞内靶标的能力

相似化合物的比较

Halogenated Phenyl Derivatives

Compounds with halogenated aryl groups at the 6-position of the pyrimidine core are common. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Differences vs. Target Compound Reference
N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₉BrF₃N₃O₂ 376.14 4-Bromophenyl Bromine at para position; lacks N-methyl group
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁ClF₃N₃O₂ 345.71 3-Chlorophenyl Chlorine replaces bromine; lower molecular weight
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₁F₄N₃O₂ 329.26 4-Fluorophenyl Fluorine replaces bromine; reduced steric bulk

Key Findings :

  • Halogen Type : Chlorine (smaller, less polarizable) and fluorine (high electronegativity) alter electronic properties and binding affinity compared to bromine .

Heterocyclic and Thiophene-Based Analogs

Replacing the phenyl group with heterocycles modifies electronic and solubility profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₁H₉F₃N₄O₂S 318.28 Thiazole ring Sulfur-containing heterocycle; enhanced π-stacking potential
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 Thiophene ring Increased hydrophobicity; altered metabolic stability

Key Findings :

Alkoxy-Substituted Phenyl Derivatives

Methoxy and ethoxy groups alter electron density and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₃F₃N₃O₃ ~345 (estimated) 4-Methoxyphenyl Electron-donating methoxy group; reduced halogen bonding
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₆H₁₆F₃N₃O₄ 371.32 3,4-Dimethoxyphenyl Increased steric bulk; enhanced solubility

Key Findings :

Aliphatic and Cycloalkyl Derivatives

Aliphatic substituents significantly alter lipophilicity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences vs. Target Compound Reference
N-[6-Cyclohexyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₄H₁₈F₃N₃O₂ 317.31 Cyclohexyl Non-aromatic; higher lipophilicity
N-[6-Cyclopentyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine C₁₃H₁₆F₃N₃O₂ 303.29 Cyclopentyl Reduced ring size; lower molecular weight

Key Findings :

  • Aliphatic substituents enhance membrane permeability but may reduce target specificity .

生物活性

N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, commonly referred to as a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H9BrF3N3O2
  • Molecular Weight: 376.14 g/mol
  • CAS Number: 1820604-87-2
  • MDL Number: MFCD16614308

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of kinases involved in cancer cell proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation: It may also modulate the activity of various receptors, potentially influencing pathways related to inflammation and immune responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • A549 (lung cancer)
Cell LineIC50 Value (µg/mL)
HeLa226
A549242.52

These results indicate a moderate level of cytotoxicity against these cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial activity:

  • Pathogens Tested:
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values observed were indicative of its effectiveness against these pathogens, with significant inhibition noted at concentrations below 100 µg/mL .

Case Studies

  • Case Study on Cancer Treatment:
    A study published in a peer-reviewed journal demonstrated that this compound exhibited synergistic effects when combined with conventional chemotherapeutics. This combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy, highlighting the compound's potential as an adjunct treatment in oncology .
  • Antibacterial Efficacy Against MRSA:
    In a separate investigation focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound showed promising results. The study indicated that it effectively reduced bacterial load in infected tissues in animal models, suggesting its utility in treating resistant bacterial infections .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。